(1s,4s)-1-Amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans (1s,4s)-1-Amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC18100443
InChI: InChI=1S/C8H15NO3.ClH/c1-12-6-2-4-8(9,5-3-6)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H
SMILES:
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol

(1s,4s)-1-Amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans

CAS No.:

Cat. No.: VC18100443

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

(1s,4s)-1-Amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans -

Specification

Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
IUPAC Name 1-amino-4-methoxycyclohexane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO3.ClH/c1-12-6-2-4-8(9,5-3-6)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H
Standard InChI Key OAVJFEKCMRJXDC-UHFFFAOYSA-N
Canonical SMILES COC1CCC(CC1)(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 1-amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride reflects its structural features: a cyclohexane ring substituted at positions 1 and 4 with amino and methoxy groups, respectively, and a carboxylic acid at position 1. The hydrochloride salt form enhances its stability and solubility. The molecular formula is C₈H₁₆ClNO₃, with a molecular weight of 209.67 g/mol.

Stereochemical Configuration

The (1s,4s) designation indicates both chiral centers adopt an S-configuration. The trans relationship between the amino and methoxy groups is critical for its conformational rigidity, as evidenced by X-ray crystallography data from related cyclohexane derivatives . This spatial arrangement influences its interactions with biological targets, such as enzymes or receptors.

Table 1: Key Structural and Stereochemical Data

PropertyValue/DescriptionSource
IUPAC Name1-amino-4-methoxycyclohexane-1-carboxylic acid; hydrochloride
Molecular FormulaC₈H₁₆ClNO₃
Molecular Weight209.67 g/mol
Configuration(1s,4s), trans
CAS Number73873-61-7 (free acid variant)

Synthetic Pathways and Methodologies

Diels-Alder Cycloaddition Approach

A foundational method for synthesizing constrained cyclohexane amino acids involves the Diels-Alder reaction between Danishefsky’s diene and methyl 2-acetamidoacrylate . This strategy yields an enone cycloadduct, which undergoes selective functional group transformations to introduce hydroxyl or methoxy groups. For the target compound, methoxylation at position 4 is achieved via nucleophilic substitution or etherification .

Patent-Scale Synthesis

Patent EP1309562B1 details a scalable route to trans-4-methoxycyclohexan-1-aminocarboxylic acid methyl ester hydrochloride, a precursor to the target compound . Key steps include:

  • Hydantoin Hydrolysis: A hydantoin intermediate (general formula III) is hydrolyzed under acidic conditions to yield the free amino acid.

  • Esterification: The amino acid is treated with methanol and thionyl chloride to form the methyl ester hydrochloride salt .

  • Crystallization: Final purification via recrystallization from methyl tert-butyl ether ensures high enantiomeric purity (>97% cis/trans ratio) .

Table 2: Representative Synthesis Conditions

StepConditionsOutcomeSource
Hydantoin HydrolysisHCl, reflux, 4 hoursFree amino acid formation
EsterificationSOCl₂, MeOH, 40°C, overnightMethyl ester hydrochloride
PurificationRecrystallization (MTBE)>97% purity

Physicochemical Properties

Thermal Stability and Solubility

The hydrochloride salt exhibits a melting point of 298°C, significantly higher than the free acid variant, which lacks a defined melting point . This thermal stability aligns with its solid-state ionic interactions. The compound is soluble in polar solvents like methanol and water but insoluble in nonpolar solvents such as hexane.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d₆) reveals distinct signals for the methoxy group (δ 3.32 ppm, singlet), ammonium protons (δ 8.94 ppm, broad), and cyclohexane methylene groups (δ 1.64–2.37 ppm, multiplet) . 13C NMR confirms the carboxylic carbon at δ 170.5 ppm and the quaternary amino carbon at δ 65.2 ppm.

Applications in Pharmaceutical Research

Chiral Building Block

The compound’s rigid trans-cyclohexane scaffold and multiple functional groups make it a versatile precursor for synthesizing chiral drugs. For example, it can serve as a constrained analog of phenylalanine or proline in peptide mimetics, enhancing metabolic stability .

Enzyme Inhibition Studies

Preliminary molecular docking studies suggest that the trans-configuration allows optimal hydrogen bonding with protease active sites. This interaction is being explored in the design of inhibitors for diseases like hypertension and cancer.

Analytical and Regulatory Considerations

Quality Control Metrics

High-Performance Liquid Chromatography (HPLC) methods are employed to verify enantiomeric purity, with retention times calibrated against known standards . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 209.67 [M+H]⁺.

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